molecular formula C18H22O2S B14395940 2-(Octylsulfanyl)naphthalene-1,4-dione CAS No. 89478-14-8

2-(Octylsulfanyl)naphthalene-1,4-dione

Cat. No.: B14395940
CAS No.: 89478-14-8
M. Wt: 302.4 g/mol
InChI Key: WCNSNPPKUQKLNH-UHFFFAOYSA-N
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Description

2-(Octylsulfanyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of an octylsulfanyl group attached to the naphthalene ring, specifically at the 2-position, and a quinone moiety at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylsulfanyl)naphthalene-1,4-dione typically involves the introduction of the octylsulfanyl group to the naphthoquinone core. One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-bromo-1,4-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form more complex structures.

    Reduction: The compound can be reduced to its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield 2-(Octylsulfanyl)naphthalene-1,4-diol.

Scientific Research Applications

2-(Octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Octylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound without the octylsulfanyl group.

    2-(Methylsulfanyl)naphthalene-1,4-dione: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.

    2-(Octylsulfanyl)benzoquinone: A related compound with a benzoquinone core instead of a naphthoquinone core.

Uniqueness

2-(Octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the long octylsulfanyl chain, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other naphthoquinones and potentially useful in applications where these properties are advantageous.

Properties

CAS No.

89478-14-8

Molecular Formula

C18H22O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-octylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C18H22O2S/c1-2-3-4-5-6-9-12-21-17-13-16(19)14-10-7-8-11-15(14)18(17)20/h7-8,10-11,13H,2-6,9,12H2,1H3

InChI Key

WCNSNPPKUQKLNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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